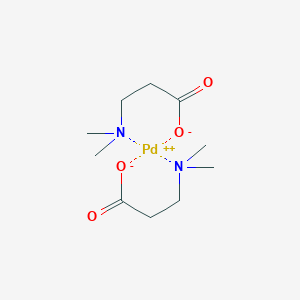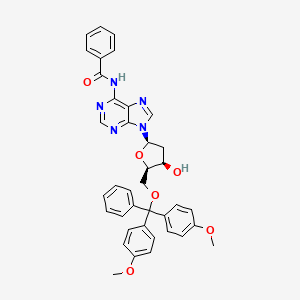
N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is a nucleoside analog used in the synthesis of oligonucleotides. This compound is a derivative of 2’-deoxyadenosine, where the hydroxyl group at the 5’ position is protected by a 4,4’-dimethoxytrityl (DMT) group, and the amino group at the N6 position is protected by a benzoyl group. These protective groups are crucial for preventing undesired side reactions during oligonucleotide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine involves several steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Protection of the N6-Amino Group: The N6-amino group is protected by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using column chromatography and crystallization techniques.
化学反応の分析
Types of Reactions
N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine undergoes several types of reactions:
Deprotection Reactions: The protective groups can be removed under acidic or basic conditions to yield the free nucleoside.
Phosphoramidite Coupling: The compound can be converted to its phosphoramidite form, which is then used in oligonucleotide synthesis.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT group removal; basic conditions (e.g., ammonia) for benzoyl group removal.
Phosphoramidite Coupling: Phosphorodiamidite reagents in the presence of a weak acid catalyst.
Major Products
Deprotected Nucleoside: 2’-Deoxyadenosine.
Phosphoramidite Derivative: Used in oligonucleotide synthesis.
科学的研究の応用
N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is widely used in scientific research:
Chemistry: As a building block in the synthesis of oligonucleotides.
Biology: In the study of DNA and RNA interactions and functions.
Medicine: In the development of antisense therapies and diagnostic tools.
Industry: In the production of synthetic genes and probes for genetic research.
作用機序
The compound exerts its effects primarily through its incorporation into synthetic oligonucleotides. The protective groups prevent undesired reactions during synthesis, ensuring the correct sequence and structure of the oligonucleotide. Once incorporated, the protective groups are removed, and the oligonucleotide can interact with its target molecules, such as DNA or RNA, to modulate their function.
類似化合物との比較
Similar Compounds
N(6)-Benzoyl-2’-Deoxyadenosine: Lacks the 5’-DMT protection.
5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxyadenosine: Lacks the N6-benzoyl protection.
2’-Deoxyadenosine: The unprotected form.
Uniqueness
N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is unique due to the dual protection of both the 5’-hydroxyl and N6-amino groups. This dual protection is essential for its use in oligonucleotide synthesis, providing stability and preventing side reactions.
特性
分子式 |
C38H35N5O6 |
|---|---|
分子量 |
657.7 g/mol |
IUPAC名 |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-32-31(44)21-33(49-32)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32-,33-/m1/s1 |
InChIキー |
LPICNYATEWGYHI-WRVRXEDSSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
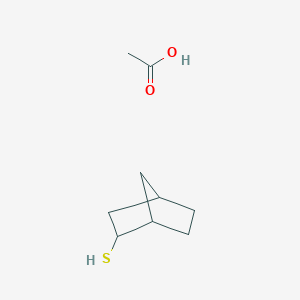
![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)

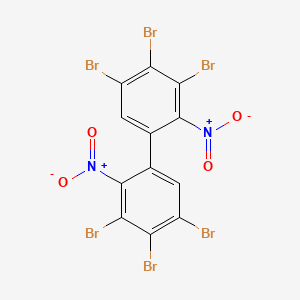
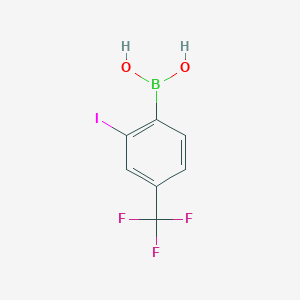
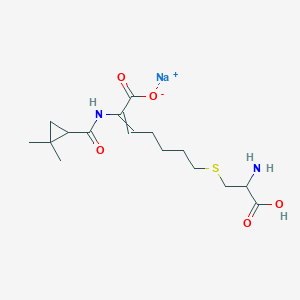
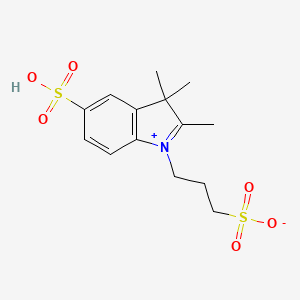
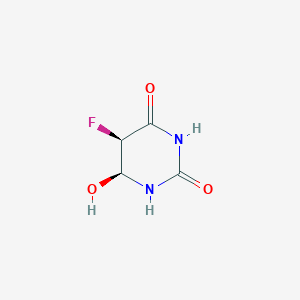

![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
